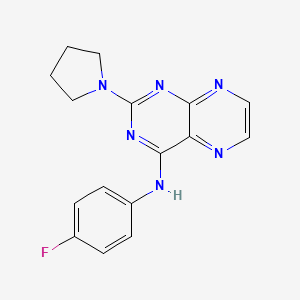

N-(4-fluorophenyl)-2-(pyrrolidin-1-yl)pteridin-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(4-fluorophenyl)-2-(pyrrolidin-1-yl)pteridin-4-amine: is a synthetic organic compound that belongs to the class of pteridines Pteridines are heterocyclic compounds containing a pyrimidine ring fused to a pyrazine ring This particular compound is characterized by the presence of a fluorophenyl group and a pyrrolidinyl group attached to the pteridine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-fluorophenyl)-2-(pyrrolidin-1-yl)pteridin-4-amine typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Pteridine Core: The pteridine core can be synthesized through the condensation of appropriate pyrimidine and pyrazine derivatives under controlled conditions.

Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorine atom is substituted onto the phenyl ring.

Attachment of the Pyrrolidinyl Group: The pyrrolidinyl group can be attached through a nucleophilic substitution reaction, where the pyrrolidine ring is introduced to the pteridine core.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, where the pteridine core or the attached groups are oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced derivatives, where specific functional groups are reduced.

Substitution: The compound can participate in substitution reactions, where one or more substituents on the pteridine core or attached groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Nucleophilic or electrophilic reagents, depending on the type of substitution reaction, are used under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pteridine derivatives, while reduction may produce reduced pteridine derivatives.

Scientific Research Applications

Chemistry: N-(4-fluorophenyl)-2-(pyrrolidin-1-yl)pteridin-4-amine is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It may serve as a probe to investigate biochemical pathways and molecular mechanisms.

Medicine: The compound is investigated for its potential therapeutic applications. Its interactions with specific molecular targets may lead to the development of new drugs for various diseases.

Industry: In industrial applications, this compound may be used in the development of new materials, catalysts, and other chemical products.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-(pyrrolidin-1-yl)pteridin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific context of its use, such as in therapeutic applications or biochemical research.

Comparison with Similar Compounds

- N-(4-chlorophenyl)-2-(pyrrolidin-1-yl)pteridin-4-amine

- N-(4-bromophenyl)-2-(pyrrolidin-1-yl)pteridin-4-amine

- N-(4-methylphenyl)-2-(pyrrolidin-1-yl)pteridin-4-amine

Comparison: N-(4-fluorophenyl)-2-(pyrrolidin-1-yl)pteridin-4-amine is unique due to the presence of the fluorine atom on the phenyl ring. This fluorine atom can influence the compound’s chemical reactivity, biological activity, and physical properties. Compared to its chlorinated, brominated, and methylated analogs, the fluorinated compound may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for specific applications.

Biological Activity

N-(4-fluorophenyl)-2-(pyrrolidin-1-yl)pteridin-4-amine, also referred to as FLT3 inhibitor ABL-001, is a synthetic compound belonging to the pteridine class. This compound has garnered attention due to its potential therapeutic applications, particularly in oncology, where it exhibits significant biological activity. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound has the following molecular characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C16H15FN6 |

| Molecular Weight | 310.33 g/mol |

| CAS Number | 946347-88-2 |

| Chemical Class | Pteridines |

The compound features a pteridine core substituted with a pyrrolidine moiety and a fluorophenyl group, which are crucial for its biological interactions and activity.

The biological activity of this compound primarily involves its role as an inhibitor of the FLT3 receptor tyrosine kinase. FLT3 is implicated in various malignancies, particularly acute myeloid leukemia (AML). The compound's mechanism includes:

- Inhibition of FLT3 Activity : By binding to the FLT3 receptor, it prevents downstream signaling pathways that promote cell proliferation and survival in cancer cells.

- Induction of Apoptosis : The inhibition of FLT3 leads to increased apoptosis in malignant cells, contributing to its potential as an anti-cancer agent.

- Impact on Other Pathways : Research suggests that this compound may also interact with other biological macromolecules, influencing various biochemical pathways beyond FLT3 inhibition.

In Vitro and In Vivo Studies

Numerous studies have investigated the efficacy of this compound in both in vitro and in vivo settings:

- In Vitro Studies : Cell line assays have demonstrated that this compound effectively inhibits cell growth in FLT3-mutated AML cells. For instance, a study reported a concentration-dependent inhibition of cell viability with an IC50 value indicative of its potency against these cancer cells .

- In Vivo Studies : Animal models have been utilized to assess the therapeutic potential of this compound. Reports indicate significant tumor regression in models bearing FLT3-driven tumors when treated with this compound .

Case Studies

- FLT3-Mutated AML : A clinical case highlighted the use of this compound in patients with refractory AML. Patients exhibited partial responses characterized by reduced blast counts and improved overall survival rates .

- Combination Therapies : Research has explored the combination of this compound with other chemotherapeutic agents. Such combinations have shown enhanced efficacy compared to monotherapy, suggesting synergistic effects that could improve treatment outcomes for patients with resistant forms of cancer .

Properties

IUPAC Name |

N-(4-fluorophenyl)-2-pyrrolidin-1-ylpteridin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15FN6/c17-11-3-5-12(6-4-11)20-15-13-14(19-8-7-18-13)21-16(22-15)23-9-1-2-10-23/h3-8H,1-2,9-10H2,(H,19,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRVHGDYGROIHNU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC3=NC=CN=C3C(=N2)NC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15FN6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.